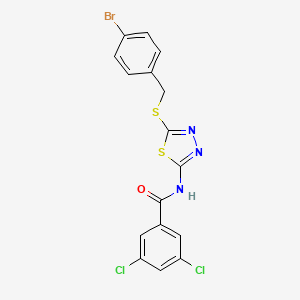
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in its ring structure . The presence of bromobenzyl and dichlorobenzamide groups suggests that it may have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . This provides information about the arrangement of atoms in the molecule and their bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties have been determined using various analytical techniques .Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
Research on new zinc phthalocyanine derivatives, which share structural similarities with the specified compound, including the use of 1,3,4-thiadiazole rings, has shown that these compounds possess properties useful for photodynamic therapy (PDT). These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study on 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, incorporating structures similar to the query compound, demonstrated significant antimicrobial activity against various pathogenic microbes. This suggests the potential of such compounds to be developed as antibiotics due to their low genotoxicity and strong antimicrobial properties (Al-Smadi et al., 2019).
Anticancer Agents
Benzothiazole derivatives, which are structurally related to the specified compound through the presence of thiadiazole rings, have been identified as potential anticancer agents. The study synthesized and evaluated several derivatives for their anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Osmaniye et al., 2018).
Biological Activities of Schiff Bases
The synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed compounds with high DNA protective ability against oxidative damage and significant antimicrobial activity, indicating their potential for further pharmacological exploitation (Gür et al., 2020).
Inhibitors of Bacterial Sortase A
A study identified thiadiazoles as new class inhibitors against Staphylococcus aureus sortase A, suggesting a novel mode of action for bacterial inhibition. This indicates the importance of thiadiazole derivatives in developing new antimicrobial strategies (Wehrli et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3OS2/c17-11-3-1-9(2-4-11)8-24-16-22-21-15(25-16)20-14(23)10-5-12(18)7-13(19)6-10/h1-7H,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLBCDYUQUFJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)
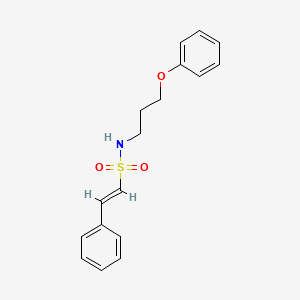
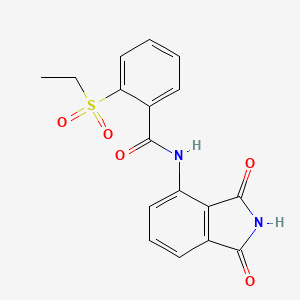
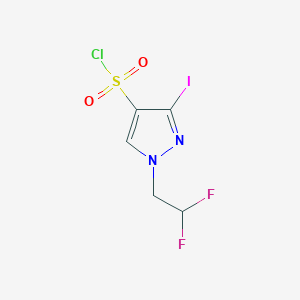

![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)
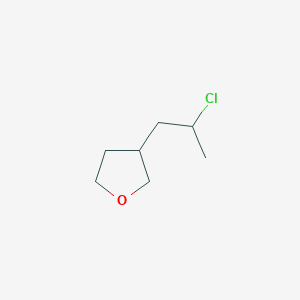
![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)
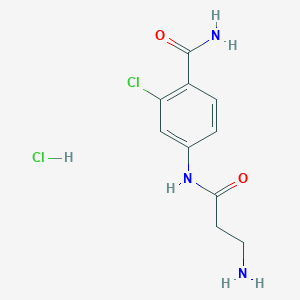
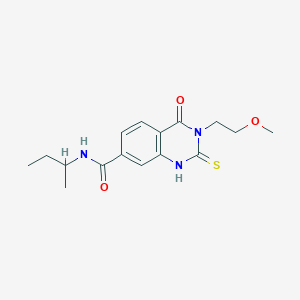
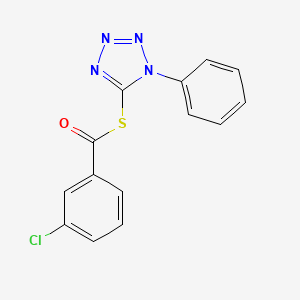
![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)
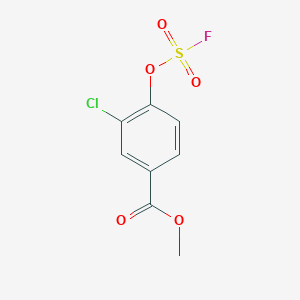
![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)